molecular formula C17H12O5 B2621328 methyl 4-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate CAS No. 637753-82-3

methyl 4-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate

Cat. No. B2621328
CAS RN: 637753-82-3
M. Wt: 296.278
InChI Key: WKCCLTCDMHZBDV-NVNXTCNLSA-N
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Description

“Methyl 4-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate” is an organic compound. It is an ester, which is a class of compounds produced by the reaction between carboxylic acids and alcohols .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of various benzoic acids with methanol using an acidic catalyst . In some cases, the synthesis involves the alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .


Chemical Reactions Analysis

Esters, including methyl benzoate, react with acids to liberate heat along with alcohols and acids. Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . They also react with organometallic compounds to form tertiary alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as methyl benzoate, include being a colorless liquid that is poorly soluble in water but miscible with organic solvents .

Scientific Research Applications

M4-HB has a wide range of scientific applications. It has been studied for its potential use as an antioxidant, antifungal, and anti-inflammatory agent. It has also been studied as a potential treatment for cancer, as it has been found to inhibit the growth of certain cancer cells. Additionally, M4-HB has been studied for its potential applications in industrial processes, such as the production of polymers and other materials.

Mechanism of Action

The exact mechanism of action of M4-HB is not yet fully understood. However, it is believed that M4-HB works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators, and by inhibiting their activity, M4-HB may reduce inflammation. Additionally, M4-HB has been shown to induce apoptosis in certain cancer cells, suggesting that it may have anti-tumor effects.
Biochemical and Physiological Effects
M4-HB has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as to inhibit the growth of certain cancer cells. Additionally, M4-HB has been found to reduce the levels of certain hormones, such as cortisol and adrenaline. Finally, M4-HB has been found to have neuroprotective effects, as it has been shown to reduce the levels of certain neurotoxins.

Advantages and Limitations for Lab Experiments

M4-HB has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be produced in large quantities. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in lab experiments. It is not water-soluble, which can make it difficult to use in certain experiments. Additionally, it is not always easy to measure its effects, as it can be difficult to distinguish its effects from those of other compounds.

Future Directions

There are a number of potential future directions for research into M4-HB. One potential area of research is the development of more efficient and cost-effective synthesis methods. Additionally, further research into its mechanism of action and biochemical and physiological effects could provide valuable insights into its potential applications. Finally, further research into its potential applications in industrial processes, such as the production of polymers and other materials, could provide valuable insights into its potential uses.

Synthesis Methods

M4-HB can be synthesized using a variety of methods. The most common method is the condensation of benzaldehyde and malononitrile, followed by a reaction with a base such as potassium carbonate. This method is relatively simple and cost-effective, and yields a high yield of M4-HB. Another method involves the reaction of benzaldehyde and ethyl acetoacetate, followed by a reaction with a base such as potassium carbonate. This method yields a slightly lower yield of M4-HB, but has the advantage of being more cost-effective.

Safety and Hazards

Methyl benzoate, a similar compound, is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 4-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2-ylidene)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O5/c1-21-17(20)11-4-2-10(3-5-11)8-15-16(19)13-7-6-12(18)9-14(13)22-15/h2-9,18H,1H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCCLTCDMHZBDV-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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